molecular formula C26H23F2N3O3 B2772477 N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013755-68-4

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2772477
CAS No.: 1013755-68-4
M. Wt: 463.485
InChI Key: QPZLAKSEAGZARK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O3 and its molecular weight is 463.485. The purity is usually 95%.
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Biological Activity

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown promising results in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo.

  • Case Study : A study by Selvam et al. synthesized a series of pyrazole derivatives, some of which displayed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .

2. COX Inhibition

The compound is also investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

  • Findings : Recent studies reported that certain pyrazole derivatives exhibited selective COX-2 inhibitory activity with selectivity indices significantly higher than traditional NSAIDs. For example, compounds were noted to achieve edema inhibition percentages superior to celecoxib .

3. Antimicrobial Activity

This compound and its analogs have also been evaluated for antimicrobial properties against various bacterial strains.

  • Research Data : In a comparative study, certain pyrazole derivatives demonstrated effective antimicrobial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

4. Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

  • Example : A derivative similar to this compound was shown to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins .

The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

1. Inhibition of Enzymatic Activity

The compound's ability to inhibit COX enzymes suggests it may bind competitively or non-competitively, altering the production of prostaglandins involved in inflammation .

2. Modulation of Signaling Pathways

Pyrazole derivatives can influence multiple signaling pathways such as NF-kB and MAPK pathways, which are crucial in mediating inflammatory responses and cell survival .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6Selvam et al., 2014
COX InhibitionSelective COX-2 inhibitionMDPI Review, 2022
AntimicrobialEffective against E. coli and S. aureusPMC Study, 2016
AnticancerInduction of apoptosisPMC Study, 2016

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-2-33-24-6-4-3-5-23(24)29-25(32)22-16-31(15-18-7-11-20(27)12-8-18)30-26(22)34-17-19-9-13-21(28)14-10-19/h3-14,16H,2,15,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZLAKSEAGZARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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